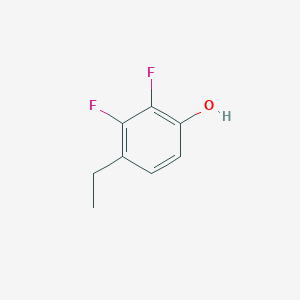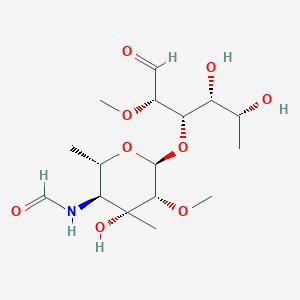![molecular formula C8H7NO2 B039324 Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- CAS No. 117612-62-1](/img/structure/B39324.png)
Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-
Overview
Description
“Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” is a chemical compound that belongs to the class of organic compounds known as furo[3,2-c]pyridines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of furo[3,2-c]pyridine derivatives has been reported in several studies. For instance, an Rh-catalyzed tandem reaction was used to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . Another study reported the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system .Molecular Structure Analysis
The molecular structure of “Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” is characterized by a furo[3,2-c]pyridine core. The molecular formula is C7H5NO . The exact structure can be viewed using specific software .Chemical Reactions Analysis
Furo[3,2-c]pyridine derivatives have been involved in various chemical reactions. For example, an Rh-catalyzed tandem reaction was used to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . Other reactions involving furo[3,2-c]pyridine derivatives have also been reported .Mechanism of Action
While the specific mechanism of action for “Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” is not explicitly mentioned in the available literature, a furo[3,2-c]pyridine-based photosensitizer has been reported to show near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency, and could be used for specific imaging and photodynamic ablation of Gram-positive bacteria .
Future Directions
The future directions for “Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-” could involve further exploration of its potential applications, such as its use in imaging and photodynamic ablation of Gram-positive bacteria . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
properties
IUPAC Name |
7-methyl-5H-furo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-4-9-8(10)6-2-3-11-7(5)6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZCPBXHDVECOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


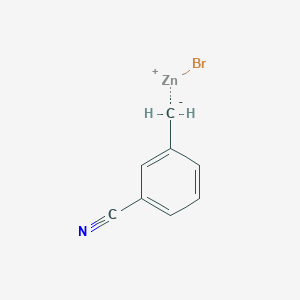




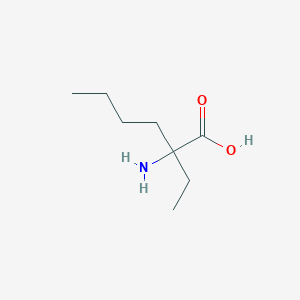
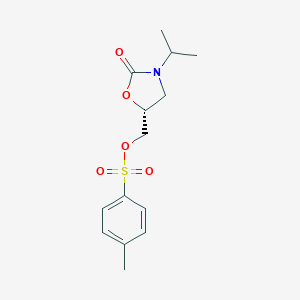
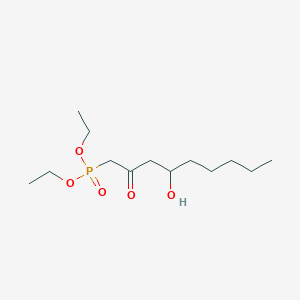
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
